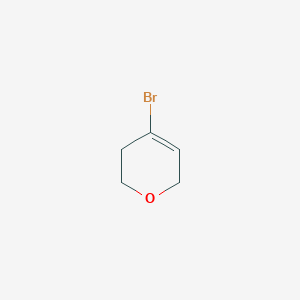
4-ブロモ-3,6-ジヒドロ-2H-ピラン
説明
4-Bromo-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C5H7BrO. It features a six-membered ring containing an oxygen atom and a bromine atom at the 4-position.
科学的研究の応用
4-Bromo-3,6-dihydro-2H-pyran is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active compounds.
Material Science: It is involved in the synthesis of polymers and advanced materials.
Biological Studies: It is
作用機序
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
4-Bromo-3,6-dihydro-2H-pyran is a brominated derivative of pyran, a six-membered heterocyclic compound. The bromine atom at the 4-position makes this compound highly reactive, allowing it to participate in various organic reactions. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by other groups .
Result of Action
The molecular and cellular effects of 4-Bromo-3,6-dihydro-2H-pyran’s action would depend on the specific reaction it’s used in. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action of 4-Bromo-3,6-dihydro-2H-pyran can be influenced by various environmental factors. For instance, the outcome of its reactions can depend on factors like temperature, solvent, and the presence of other reagents . It’s also worth noting that this compound should be handled in a well-ventilated place and stored at -20° C .
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-3,6-dihydro-2H-pyran can be synthesized through the bromination of 3,6-dihydro-2H-pyran. One common method involves the reaction of tetrahydro-4H-pyran-4-one with p-methyl toluene in ethanol, followed by the addition of DBU and NBS in dichloromethane. The reaction mixture is then treated with hydrochloric acid to adjust the pH, and the product is isolated through vacuum distillation .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-3,6-dihydro-2H-pyran are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
4-Bromo-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Elimination Reactions: The compound can undergo elimination to form unsaturated derivatives.
Oxidation and Reduction: The pyran ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-azido-3,6-dihydro-2H-pyran or 4-thiocyanato-3,6-dihydro-2H-pyran.
Elimination: Formation of 3,6-dihydro-2H-pyran derivatives with unsaturation.
Oxidation: Formation of pyran-2-one or pyran-4-one derivatives.
Reduction: Formation of tetrahydropyran derivatives.
特性
IUPAC Name |
4-bromo-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCDRYCXKRMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674480 | |
| Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24265-23-4 | |
| Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,6-dihydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)
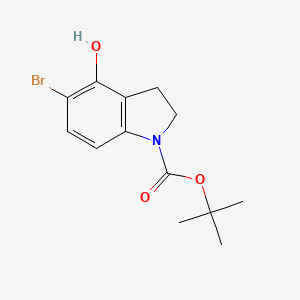

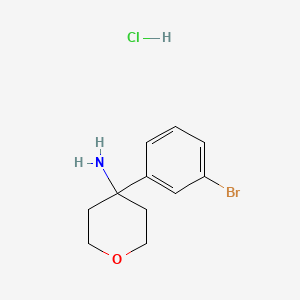
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)
![10-Benzyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B1522215.png)
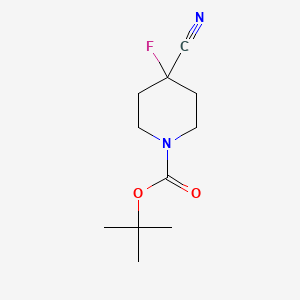

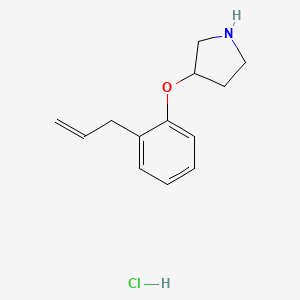
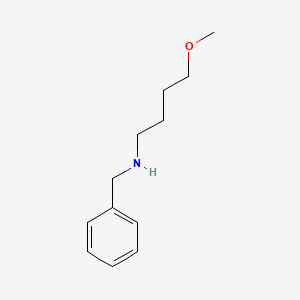
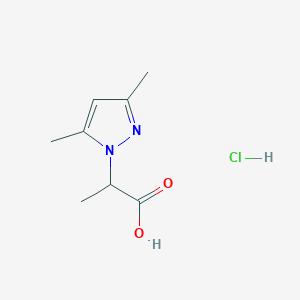

![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)
